

A Comparative Performance Analysis of the CDK2 Inhibitor AUZ 454/K03861

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the CDK2 inhibitor **AUZ 454**/K03861, benchmarking its performance against other known CDK2 inhibitors. As research has confirmed **AUZ 454** and K03861 to be synonyms for the same chemical entity, this document will henceforth refer to it as **AUZ 454**/K03861.

Introduction to AUZ 454/K03861

AUZ 454/K03861 is a type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action involves competing with the binding of activating cyclins, thereby inhibiting CDK2 kinase activity[1][4]. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a significant target in cancer therapy[5].

Performance in Biochemical and Cellular Assays

The performance of **AUZ 454**/K03861 has been evaluated in various assays, providing insights into its potency and selectivity. This section compares its activity with other established CDK2 inhibitors.

Biochemical Assays: Potency and Selectivity

Biochemical assays are crucial for determining the direct inhibitory activity of a compound against its target enzyme. The binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics from these assays.



Table 1: Comparison of Biochemical Assay Performance of CDK2 Inhibitors

Compound	Target	Assay Type	IC50 / Kd	Reference
AUZ 454/K03861	CDK2 (Wild Type)	Binding Assay	Kd: 50 nM	[1][3]
CDK2 (C118L Mutant)	Binding Assay	Kd: 18.6 nM	[1][3]	
CDK2 (A144C Mutant)	Binding Assay	Kd: 15.4 nM	[1][3]	
CDK2 (C118L/A144C Mutant)	Binding Assay	Kd: 9.7 nM	[1][3]	
Roscovitine	CDK2/cyclin A	Kinase Assay	IC50: 0.7 μM	
CDK2/cyclin E	Kinase Assay	IC50: 0.7 μM		_
Flavopiridol	CDK2	Kinase Assay	IC50: 170 nM	_
Milciclib	CDK2/cyclin A	Kinase Assay	IC50: 45 nM	_

Cellular Assays: Anti-proliferative Activity

Cellular assays provide a more biologically relevant context by measuring the inhibitor's effect on cell proliferation and viability in various cancer cell lines.

Table 2: Comparison of Cellular Assay Performance of CDK2 Inhibitors



Compound	Cell Line	Assay Type	IC50	Reference
AUZ 454/K03861	Ba/F3 (FLT3- ITD)	Proliferation Assay	~1 nM	[6]
Ba/F3 (Wild Type)	Proliferation Assay	>100 nM	[6]	
Human Monocyte- derived Macrophages (HCMV replication)	Viral Replication Assay	1.028 μΜ	[6]	
Caki-1 (with WTAP overexpression)	CCK8 Proliferation Assay	Inhibitory effect at 10-20 μΜ	[4]	_
ACHN (with WTAP overexpression)	CCK8 Proliferation Assay	Inhibitory effect at 10-20 μM	[4]	
Roscovitine	Average across multiple cancer cell lines	Proliferation Assay	~16 µM	-
Flavopiridol	LNCAP	MTS Proliferation Assay	16 nM	-
K562	MTS Proliferation Assay	130 nM		•
Milciclib	Various cancer cell lines	CellTiter-Glo Assay	Varies by cell line	

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK2 inhibitors.



In Vitro CDK2 Kinase Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and weaker inhibition.

Materials:

- Recombinant human CDK2/Cyclin A2 enzyme
- CDK substrate peptide (e.g., a derivative of Histone H1 or Rb protein)
- ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
- Kinase-Glo® Max reagent
- 96-well white plates

Procedure:

- Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.
- Dispense the master mixture into the wells of a 96-well plate.
- Add the test compounds (e.g., AUZ 454/K03861) at various concentrations to the wells.
 Include a positive control (no inhibitor) and a blank (no enzyme).
- Thaw the CDK2/Cyclin A2 enzyme on ice and dilute it to the desired concentration in kinase assay buffer.
- Initiate the kinase reaction by adding the diluted enzyme to each well (except the blank).
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and deplete the remaining ATP by adding Kinase-Glo® Max reagent to each well.



- Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular CDK2 Activity Assay (Western Blot for Phospho-Rb)

This method assesses the ability of an inhibitor to block the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (Rb), within a cellular context.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HCT116)
- Cell culture medium and supplements
- Test compound (AUZ 454/K03861)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and Western blotting equipment

Procedure:

- Seed the cancer cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

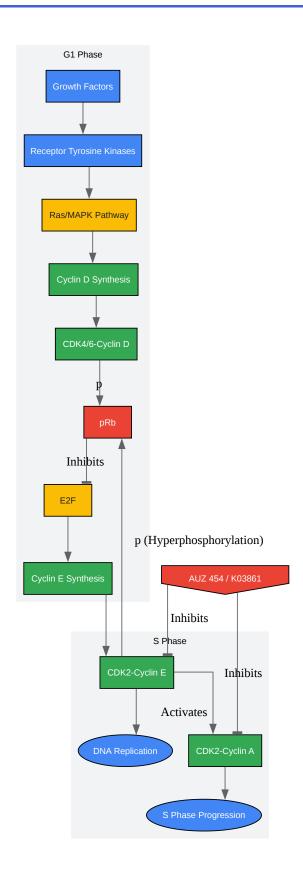


- Lyse the cells using the lysis buffer and collect the total protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total Rb and a loading control to normalize the data.
- Quantify the band intensities to determine the extent of inhibition of Rb phosphorylation.

Visualizing the CDK2 Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

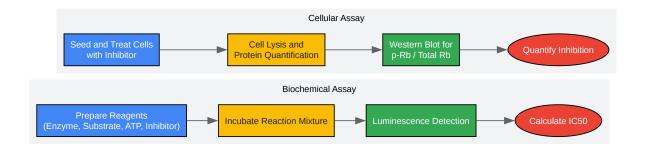




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Caption: Simplified CDK2 signaling pathway in cell cycle progression.





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Caption: General workflow for biochemical and cellular CDK2 inhibitor assays.

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